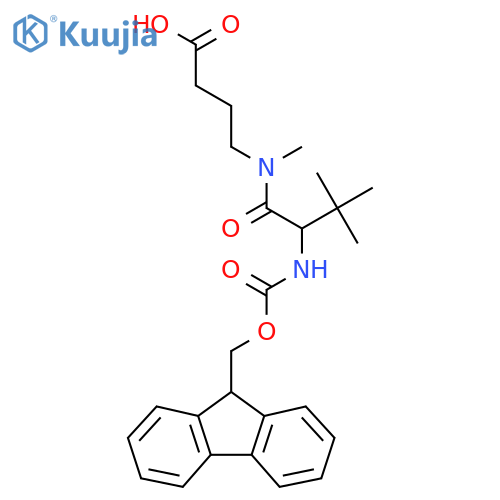Cas no 2171694-98-5 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid)

2171694-98-5 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid
- EN300-1514748
- 2171694-98-5
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
-
- インチ: 1S/C26H32N2O5/c1-26(2,3)23(24(31)28(4)15-9-14-22(29)30)27-25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21,23H,9,14-16H2,1-4H3,(H,27,32)(H,29,30)
- InChIKey: MJJHTFZMTDPIAW-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(C)CCCC(=O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 95.9Ų
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514748-10.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1514748-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1514748-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514748-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1514748-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid |
2171694-98-5 | 5000mg |
$9769.0 | 2023-09-27 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2171694-98-5 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
